molecular formula C11H16S2 B12640309 4-(iso-Butylthio)phenyl methyl sulfide

4-(iso-Butylthio)phenyl methyl sulfide

Cat. No.: B12640309
M. Wt: 212.4 g/mol
InChI Key: ADZOORQZJKRBEC-UHFFFAOYSA-N
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Description

4-(iso-Butylthio)phenyl methyl sulfide is an organic compound with the molecular formula C11H16S2 It is characterized by the presence of a phenyl ring substituted with a methyl sulfide group and an iso-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(iso-Butylthio)phenyl methyl sulfide typically involves the reaction of 4-bromothioanisole with iso-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust catalysts and optimized reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(iso-Butylthio)phenyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

4-(iso-Butylthio)phenyl methyl sulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(iso-Butylthio)phenyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(iso-Butylthio)phenyl methyl sulfide is unique due to the presence of the iso-butylthio group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H16S2

Molecular Weight

212.4 g/mol

IUPAC Name

1-(2-methylpropylsulfanyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C11H16S2/c1-9(2)8-13-11-6-4-10(12-3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

ADZOORQZJKRBEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)SC

Origin of Product

United States

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